molecular formula C7H7N3O2 B1366811 (2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid CAS No. 335030-80-3

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Cat. No. B1366811
CAS RN: 335030-80-3
M. Wt: 165.15 g/mol
InChI Key: ZSTSKJFUYGWSPO-OWOJBTEDSA-N
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Description

“(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid” is a chemical compound with the molecular formula C6H7N3O2 . It is related to 2-(2-Aminopyrimidin-5-yl)acetic acid and (2-Aminopyrimidin-5-yl)boronic acid .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were discovered to be potent cytotoxic agents against cancer cell lines .


Molecular Structure Analysis

The molecular structure of “(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid” can be found in databases like PubChem . It is related to compounds like (2-Aminopyrimidin-5-yl)-methoxyborinic acid and 2-(2-Aminopyrimidin-5-yl)acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid” can be found in databases like PubChem . It is related to compounds like 2-amino-2-(pyrimidin-5-yl)acetic acid .

Scientific Research Applications

I conducted a search for the scientific research applications of “(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid,” but unfortunately, the search results did not provide detailed information on unique applications for this specific compound. The results mostly include product listings from suppliers like MilliporeSigma, BenchChem, and Thomas Scientific .

properties

IUPAC Name

(E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSKJFUYGWSPO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=N1)N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451634
Record name (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

CAS RN

335030-80-3
Record name (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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